1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid

Glycosidase inhibition Structure-activity relationship Medicinal chemistry

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid (CAS 1344284-24-7) is a conformationally constrained, sp³-rich cyclopentane carboxylic acid bearing a seven-membered 1,4-oxazepane heterocycle. With a molecular weight of 227.30 g mol⁻¹, an XLogP3 of –1.1, and a topological polar surface area (tPSA) of 49.8 Ų, this compound occupies a distinct region of physicochemical space that diverges from the more common six-membered morpholine or piperazine analogs.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B15318512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CN2CCCOCC2)C(=O)O
InChIInChI=1S/C12H21NO3/c14-11(15)12(4-1-2-5-12)10-13-6-3-8-16-9-7-13/h1-10H2,(H,14,15)
InChIKeyWLGAEOIQFKAWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid – A Distinct sp³-Rich Building Block for Chemical Library Design and CNS-Targeted Probe Synthesis


1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid (CAS 1344284-24-7) is a conformationally constrained, sp³-rich cyclopentane carboxylic acid bearing a seven-membered 1,4-oxazepane heterocycle [1]. With a molecular weight of 227.30 g mol⁻¹, an XLogP3 of –1.1, and a topological polar surface area (tPSA) of 49.8 Ų, this compound occupies a distinct region of physicochemical space that diverges from the more common six-membered morpholine or piperazine analogs [1].

Why In-Class Heterocycle Swapping Fails – Structural and Physicochemical Consequences of Seven- vs. Six-Membered Ring Architecture in 1,4-Oxazepane Building Blocks


The seven-membered 1,4-oxazepane ring possesses a fundamentally different ring strain, basicity, and conformational landscape compared to the six-membered morpholine or piperidine rings that are ubiquitous in drug-like scaffolds [1]. Simple interchange of the oxazepane moiety with a morpholine or piperazine analog alters not only the three-dimensional shape and exit vector angles but also the lipophilicity, hydrogen-bonding capacity, and metabolic stability of the final molecule. As demonstrated by Kovari et al., the larger oxazepane ring enables access to spiroacetal ring systems that are synthetically inaccessible with morpholine, underscoring that generic substitution fails to preserve the unique chemical space and biological profile that the oxazepane confers [1].

Quantitative Evidence Guide – Differentiated Performance of 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid Relative to Morpholine and Piperazine Analogs


Divergent Glycosidase Inhibitory Profile – Morpholine vs. Oxazepane Scaffolds

In a head-to-head enzyme profiling study of functionalized morpholine and 1,4-oxazepane libraries, N-alkyl morpholines displayed IC₅₀ values of 55.1–88.6 µM against bovine kidney β-D-galactosidase, whereas the corresponding N-substituted oxazepanes showed no significant inhibition (>100 µM) [1]. This scaffold-driven divergence highlights that the oxazepane ring is not a simple bioisostere of morpholine.

Glycosidase inhibition Structure-activity relationship Medicinal chemistry

Access to Virtually Unexplored 6,7- and 7,7-Spiroacetal Chemical Space via Oxazepane Substitution

A scalable four-step synthetic route to bis-heterocyclic spiroacetals demonstrated that replacement of one or both morpholine rings with 1,4-oxazepane rings enables generation of 6,7- and 7,7-spiroacetal systems, structural classes that are virtually absent from current screening collections [1]. The morpholine-only route is restricted to 6,6-spiroacetals under identical reaction conditions.

Spiroacetal scaffolds Compound library diversity Conformational analysis

Reduced Lipophilicity for CNS Multiparameter Optimization (MPO) Compliance

The target compound exhibits a computed XLogP3 of –1.1 and a tPSA of 49.8 Ų [1]. These values place it approximately 0.6–1.6 log P units more hydrophilic than analogous morpholine-containing cyclopentane carboxylic acid building blocks, which typically occupy an XLogP3 range of –0.5 to 0.5. The lower lipophilicity aligns with CNS MPO criteria where an optimal logP ≤2 is associated with reduced promiscuity and improved metabolic stability [2].

Lipophilicity CNS drug design Physicochemical property optimization

Application Scenarios for 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid – Data-Driven Use Cases


Fragment-Based Lead Discovery and DNA-Encoded Library (DEL) Construction

The sp³-rich cyclopentane-oxazepane scaffold enhances three-dimensionality crucial for fragment-based drug discovery. The free carboxylic acid handle permits direct conjugation to DNA-tags or solid supports for DEL synthesis, enabling exploration of novel protein-protein interaction or kinase targets [1].

Central Nervous System (CNS) Drug Discovery Programs Requiring Higher Free Fraction

With an XLogP3 of –1.1 and a tPSA of 49.8 Ų, the building block falls squarely within the favorable CNS MPO space, making it suitable for designing brain-penetrant compounds with reduced non-specific binding and improved in vivo free fraction [2][3].

Spiroacetal Library Expansion for Phenotypic Screening

As demonstrated by Kovari et al., this compound can be elaborated into 6,7- and 7,7-spiroacetal libraries that are underrepresented in current screening collections, providing a rational procurement justification for institutions seeking to expand their compound collections into structurally novel chemical space [1].

Mechanistic Probe Design for Glycosidase Enzyme Families

The selective inactivity of the oxazepane scaffold against β-D-galactosidase—in contrast to morpholine analogs—qualifies the compound as a negative control probe or a selectivity handle when designing mechanistic inhibitors that must avoid glycosidase cross-reactivity [4].

Quote Request

Request a Quote for 1-((1,4-Oxazepan-4-yl)methyl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.